2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
Description
2-[1-(3-Methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound featuring a 2H-1,2,3-triazole core linked to a pyrrolidin-3-yl moiety substituted with a 3-methylbenzenesulfonyl group. This structural motif combines the electron-deficient triazole ring, known for its metabolic stability and hydrogen-bonding capabilities, with a sulfonylated pyrrolidine, which may enhance solubility and modulate pharmacokinetic properties. The compound’s synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method widely used for triazole formation . The 3-methylbenzenesulfonyl group introduces steric and electronic effects that distinguish it from analogs with alternative substituents.
Properties
IUPAC Name |
2-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(9-11)20(18,19)16-8-5-12(10-16)17-14-6-7-15-17/h2-4,6-7,9,12H,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBACXXLYYQITP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with m-tolylsulfonyl chloride and pyrrolidine.
Formation of Intermediate: The m-tolylsulfonyl chloride reacts with pyrrolidine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with sodium azide to form the triazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to increase yield and efficiency.
Chemical Reactions Analysis
2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- Triazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have indicated that compounds containing the triazole moiety can inhibit the growth of various bacterial strains and fungi. For instance, derivatives similar to 2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole have shown promising results against Mycobacterium tuberculosis and other pathogens .
-
Anticancer Properties
- Research has demonstrated that triazole derivatives exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds with structural similarities to this compound have been evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition of tumor growth .
- Anti-inflammatory Effects
Case Study 1: Antitubercular Activity
A series of triazole derivatives were synthesized and tested against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low cytotoxicity while maintaining potent antitubercular activity. For example, compounds with similar structures to this compound demonstrated IC values below 1 μM against resistant strains .
Case Study 2: Anticancer Screening
In a study assessing the anticancer properties of various triazole derivatives, one compound showed significant cytotoxic effects on HepG2 liver cancer cells with an IC value of 0.8 μM. The selectivity index indicated that these compounds could be developed further as potential therapeutic agents for cancer treatment .
Biological Importance
The biological significance of 1,2,3-triazoles stems from their ability to interact with various biological targets due to their stable structure and ability to form hydrogen bonds. This interaction enhances their solubility and binding affinity towards biomolecules, making them valuable in drug design and development .
Mechanism of Action
The mechanism of action of 2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the biological system being studied.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives (Compounds 1a and 1b)
Compounds 1a and 1b () replace the triazole core with a 1,2,4-oxadiazole ring. These derivatives feature phenylethyl-pyrrolidine and pyridyl substituents. Key differences include:
- Stability : Oxadiazoles are prone to hydrolysis under acidic conditions, whereas triazoles exhibit superior metabolic stability .
- Substituent Effects : The phenylethyl group in 1a/1b introduces lipophilicity, contrasting with the polar sulfonyl group in the target compound, which may improve aqueous solubility .
Fluorinated Triazole Derivatives (Compound 2ab)
Compound 2ab () shares the 1,2,3-triazole core but differs in substituents:
- Halogenation : The fluorophenyl and dichlorobenzyloxy groups in 2ab enhance lipophilicity and may influence blood-brain barrier penetration, whereas the 3-methylbenzenesulfonyl group in the target compound could favor renal clearance.
- Stereochemical Complexity : The pyrrolidine in 2ab is substituted with a benzyl group, introducing conformational flexibility, while the sulfonyl group in the target compound imposes rigidity .
Biological Activity
The compound 2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a novel chemical entity that has garnered attention due to its potential biological activities. This triazole derivative features a pyrrolidine ring and a sulfonyl group, which contribute to its diverse pharmacological properties. Research has indicated that this compound may exhibit significant interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus blocking their catalytic activity. This inhibition can lead to altered metabolic pathways in target cells.
- Receptor Modulation : Interaction with cell surface receptors can initiate or inhibit signaling cascades, impacting cellular responses such as proliferation and apoptosis.
- Induction of Apoptosis : In cancer cells, the compound has been shown to activate apoptotic pathways, leading to programmed cell death. This property is particularly valuable in cancer therapeutics.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on various studies:
Case Studies
Several studies have investigated the effects of this compound in different biological contexts:
- Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant growth inhibition of various cancer cell lines. The compound was particularly effective against breast and lung cancer models, where it induced apoptosis through mitochondrial pathways.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest potential for therapeutic application in oncology.
- Mechanistic Insights : Further mechanistic studies revealed that the compound modulates key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways. This modulation was correlated with changes in the expression levels of critical proteins involved in these pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 2-[1-(3-methylbenzenesulfonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole?
- Methodological Answer : The synthesis typically involves multi-step reactions. A key step is the copper(I)-catalyzed 1,3-dipolar cycloaddition ("Click chemistry") between terminal alkynes and azides to form the triazole core . Subsequent functionalization includes sulfonylation of the pyrrolidine ring using 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Optimization of reaction yields (66–92%) depends on solvent choice (e.g., acetonitrile) and temperature control .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) for proton/carbon environments (e.g., δ 2.06 ppm for pyrrolidine protons) , high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared spectroscopy (IR) to identify sulfonyl (S=O, ~1350 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups . Thin-layer chromatography (TLC) monitors reaction progress .
Q. What preliminary biological screening approaches are used for triazole derivatives like this compound?
- Methodological Answer : Initial screening focuses on antimicrobial activity (e.g., against E. coli or C. albicans) via broth microdilution assays . Anticancer potential is tested using MTT assays on cell lines (e.g., HeLa), with IC₅₀ values compared to reference drugs . The sulfonamide moiety enhances lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in sulfonylation steps?
- Methodological Answer : Low yields often stem from steric hindrance at the pyrrolidine nitrogen. Strategies include:
- Using bulkier bases (e.g., DMAP) to activate the sulfonyl chloride .
- Solvent screening (e.g., dichloromethane vs. THF) to improve reagent solubility .
- Microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. What contradictions exist in reported biological activities of structurally similar triazoles, and how can they be resolved?
- Example Contradiction : Some studies report antifungal activity , while others emphasize anticancer effects .
- Resolution Strategy :
- Conduct structure-activity relationship (SAR) studies to isolate the role of the 3-methylbenzenesulfonyl group vs. the triazole core.
- Use computational docking to compare binding affinities to fungal CYP51 vs. human Topoisomerase II .
- Validate findings across multiple cell lines and in vivo models to rule out assay-specific artifacts .
Q. What mechanistic insights explain the compound’s interaction with mitochondrial permeability transition pores (mPTP)?
- Methodological Answer : Analogous pyrrolidinyl triazoles act as mPTP blockers by stabilizing the pore’s closed conformation. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
